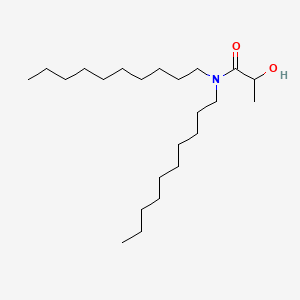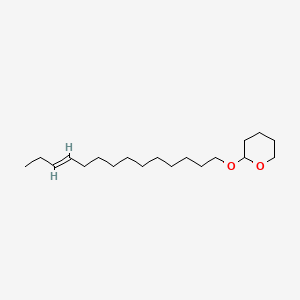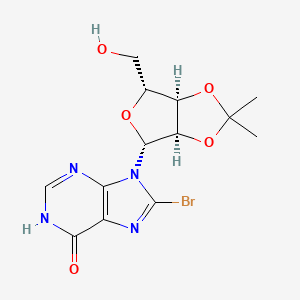
8-Bromo-2',3'-o-(1-methylethylidene)-inosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine is a synthetic nucleoside analog. It is structurally related to inosine, a naturally occurring nucleoside, but with modifications that include a bromine atom at the 8th position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups. These modifications can significantly alter the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine typically involves multiple steps:
Protection of Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of inosine are protected using an isopropylidene group. This can be done by reacting inosine with acetone in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiourea). These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Acidic conditions using acids like hydrochloric acid or trifluoroacetic acid are employed to remove the isopropylidene group.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include 8-amino-2’,3’-o-(1-methylethylidene)-inosine or 8-thio-2’,3’-o-(1-methylethylidene)-inosine.
Deprotection Reactions: The major product is 8-Bromo-inosine with free hydroxyl groups at the 2’ and 3’ positions.
Applications De Recherche Scientifique
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleoside metabolism and the effects of nucleoside modifications on biological processes.
Industry: It can be used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleoside metabolism. The bromine atom and isopropylidene group can alter the compound’s binding affinity and specificity for these molecular targets, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-inosine: Lacks the isopropylidene protection, making it more reactive.
2’,3’-o-(1-methylethylidene)-inosine: Lacks the bromine atom, affecting its chemical reactivity and biological activity.
8-Chloro-2’,3’-o-(1-methylethylidene)-inosine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Uniqueness
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine is unique due to the combination of the bromine atom and the isopropylidene protection. This dual modification can provide distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H15BrN4O5 |
|---|---|
Poids moléculaire |
387.19 g/mol |
Nom IUPAC |
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C13H15BrN4O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-9-6(17-12(18)14)10(20)16-4-15-9/h4-5,7-8,11,19H,3H2,1-2H3,(H,15,16,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
KLOATYJAXKWYHS-IOSLPCCCSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C(=O)NC=N4)N=C3Br)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C4=C(C(=O)NC=N4)N=C3Br)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




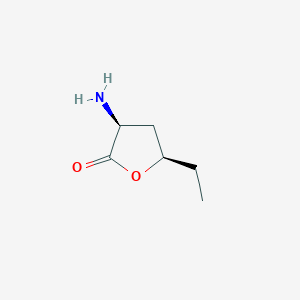


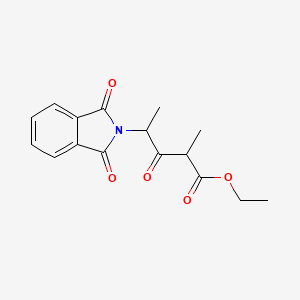

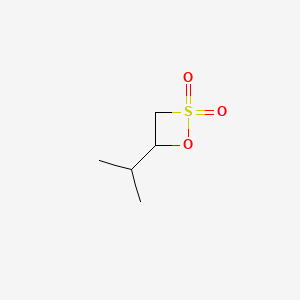
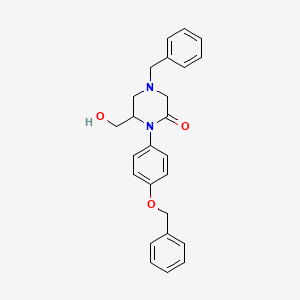

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
